2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound has shown promising results in biochemical and physiological studies, making it a topic of interest for future research.
Scientific Research Applications
Synthesis and Chemical Applications
Compounds related to "2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide" are often synthesized through complex chemical reactions aimed at exploring their potential in medicinal chemistry and drug discovery. For example, the synthesis of novel benzodifuranyl derivatives, including those with morpholine moieties, has been documented, showing potential as anti-inflammatory and analgesic agents due to their COX-2 inhibitory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the development of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones has been explored for antimicrobial properties, highlighting the versatility of pyrimidinone derivatives in pharmaceutical research (Attia, El-Emam, Al-Turkistani, Kansoh, & El‐Brollosy, 2013).
Pharmacological Research
In pharmacological research, the focus on compounds with morpholine and pyrimidine moieties includes their potential as antimicrobial, anti-inflammatory, and analgesic agents. The synthesis and characterization of such compounds aim at discovering new therapeutic agents with improved efficacy and selectivity. The exploration of their COX-2 inhibitory, antimicrobial, and analgesic activities offers insights into their mechanisms of action and potential therapeutic applications.
Imaging and Diagnostic Applications
The synthesis of PET imaging agents, such as [11C]HG-10-102-01, for the visualization of LRRK2 enzyme activity in Parkinson's disease, demonstrates the application of structurally related compounds in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017). This application underscores the importance of such compounds in developing diagnostic tools for early disease detection and monitoring.
Mechanism of Action
Target of Action
Morpholinopyrimidine derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (no) and prostaglandins (pgs), which are pro-inflammatory mediators .
Mode of Action
The compound interacts with its targets by inhibiting the enzymes responsible for the production of pro-inflammatory mediators. Specifically, it reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGs, respectively .
Biochemical Pathways
The compound affects the inflammatory response pathway. By inhibiting iNOS and COX-2, it reduces the production of NO and PGs, thereby mitigating the inflammatory response
Result of Action
The compound’s action results in a decrease in the inflammatory response. By inhibiting the production of NO and PGs, it reduces inflammation, which can be beneficial in the treatment of inflammation-associated disorders .
properties
IUPAC Name |
2-chloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-10-13(21-17(20-12)22-6-8-24-9-7-22)11-19-16(23)14-4-2-3-5-15(14)18/h2-5,10H,6-9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFWJJGULRQVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.